molecular formula C11H9NO4 B12360149 7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid

7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid

Cat. No.: B12360149
M. Wt: 219.19 g/mol
InChI Key: RALNCZHHUPPOKQ-UHFFFAOYSA-N
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Description

7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced conditions or microwave-assisted cyclocondensation . The resulting ester derivatives are then subjected to acid-catalyzed hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. . This mechanism is particularly effective in treating bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5,7H,1H3,(H,14,15)

InChI Key

RALNCZHHUPPOKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=O)C2C=C1)C(=O)O

Origin of Product

United States

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